N,N-diethyl-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N,N-diethyl-2,5-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C12H19NO4S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,5-dimethoxybenzenesulfonamide typically involves the sulfonation of 2,5-dimethoxyaniline followed by N-alkylation. The reaction conditions often include the use of sulfonyl chlorides and base catalysts to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
N,N-diethyl-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The pathways involved often include inhibition of folate synthesis and interference with bacterial cell wall formation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical properties and biological activities.
Sulfonamide drugs: These include sulfamethazine and sulfadiazine, which are widely used as antimicrobial agents.
Uniqueness
N,N-diethyl-2,5-dimethoxybenzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. Its dual methoxy groups and diethyl substitution make it a versatile compound for various applications .
Properties
IUPAC Name |
N,N-diethyl-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-5-13(6-2)18(14,15)12-9-10(16-3)7-8-11(12)17-4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJTULIRQGNCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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